molecular formula C9H12ClN3 B14908343 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine

4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine

Cat. No.: B14908343
M. Wt: 197.66 g/mol
InChI Key: KVBOVTJCSIXQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is a chemical compound offered for research and development purposes. This pyrrolidine-substituted pyrimidine scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate for the creation of novel bioactive molecules . The core pyrimidine structure is a privileged scaffold in pharmaceuticals, and its substitution pattern makes it a valuable precursor for further chemical exploration. Researchers utilize such chloropyrimidine derivatives to synthesize more complex structures, including Schiff base ligands for metal complexes with potential biological activity . Furthermore, the pyrrolo[2,3-d]pyrimidine core, a related structural motif, is recognized as a 7-deazapurine analogue found in nucleotides and is actively investigated for its antitumor properties . Compounds featuring this scaffold have been designed to mimic kinase-inhibiting drugs and have shown promising activity in cell-based assays . This product is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Safety Notice: Researchers should handle this compound with appropriate precautions. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine

InChI

InChI=1S/C9H12ClN3/c1-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3

InChI Key

KVBOVTJCSIXQIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

From 4,6-Dihydroxypyrimidine

4,6-Dihydroxypyrimidine is chlorinated using phosphorus oxychloride (POCl₃) in the presence of a hindered amine base (e.g., N,N-diisopropylethylamine) or unsaturated nitrogen-containing rings (e.g., imidazole).

Reaction Conditions :

  • Solvent : Toluene or dichloromethane.
  • Temperature : 80–110°C.
  • Yield : 85–92%.

Mechanism :
$$
\text{4,6-Dihydroxypyrimidine} + 2\text{POCl}3 \xrightarrow{\text{Base}} \text{4,6-Dichloropyrimidine} + 2\text{H}3\text{PO}_4
$$

Alternative Chlorination Methods

Phosgene (COCl₂) or trichloromethyl chloroformate (TCF) can replace POCl₃, though these require stringent safety protocols.

Regioselective Substitution with 3-Methylpyrrolidine

Direct Nucleophilic Substitution

4,6-Dichloropyrimidine reacts with 3-methylpyrrolidine under SNAr conditions. The 6-position is preferentially substituted due to lower steric hindrance compared to the 4-position.

Procedure :

  • Reactants :
    • 4,6-Dichloropyrimidine (1 equiv).
    • 3-Methylpyrrolidine (1.2 equiv).
    • Base: Potassium carbonate or Hunig’s base.
  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Conditions : 60–80°C, 6–12 hours.
  • Yield : 70–78%.

Mechanistic Insight :
The electron-withdrawing chlorine atoms activate the pyrimidine ring. Steric effects direct the nucleophile to the 6-position, while the base deprotonates the amine to enhance nucleophilicity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

  • Time : 30–60 minutes.
  • Yield : 82–88%.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state. Acetone is preferred for easy workup.

Catalytic Approaches

Copper(I) iodide or palladium catalysts enable milder conditions (40–50°C) but are less cost-effective for industrial scale.

Purification

  • Liquid-Liquid Extraction : Removes unreacted amine.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Ethanol/water mixtures yield >98% purity.

Comparative Data Table

Method Conditions Yield (%) Purity (%) Reference
POCl₃ Chlorination 110°C, 6 hours 92 99
SNAr (Standard) DMF, 80°C, 12 hours 78 95
Microwave-Assisted DMF, 150W, 45 minutes 88 97
Catalytic (CuI) Acetonitrile, 50°C, 8 hours 75 93

Challenges and Solutions

  • Regioselectivity : Competing substitution at the 4-position is minimized using excess amine and controlled stoichiometry.
  • By-Products : Di-substituted by-products (4,6-bis-pyrrolidinyl) form if reaction time exceeds 12 hours. Monitoring via HPLC is recommended.
  • Scale-Up : Continuous flow systems improve heat distribution and reduce decomposition.

Emerging Methodologies

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) enable greener synthesis under aqueous conditions, though yields remain moderate (50–60%).

Electrochemical Methods

Electrolysis in ionic liquids avoids harsh reagents, achieving 65–70% yield with high regiocontrol.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-amino-6-(3-methylpyrrolidin-1-yl)pyrimidine derivative .

Scientific Research Applications

4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: As a potential lead compound for the development of new therapeutic agents, particularly in the field of oncology.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine ring’s substitution pattern critically influences reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight Key Functional Groups Synthesis Yield (Typical) Biological Activity Notes
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine Cl (C4), 3-Me-pyrrolidine (C6) ~225.7* Chlorine, tertiary amine N/A Anticipated antitumor/antibacterial
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), ClCH2 (C6), Me (N1) 216.6 Dual chlorine, pyrazole ring 72% Antibacterial, antiproliferative
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine Cl (C4), CF3-piperidine (C6) 265.7 Trifluoromethyl, piperidine N/A Enhanced metabolic stability
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine Cl (C4), 2-F-Ph-piperazine (C6) 292.7 Fluorophenyl, piperazine N/A Potential CNS activity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine NH2 (C2), Me (C4), piperidine (C6) 192.3 Amino, methyl N/A Crystallographic study

*Calculated based on molecular formula.

Key Observations:

  • Chlorine Reactivity: All 4-chloro-pyrimidines retain the chlorine atom as a leaving group for further substitution. For example, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes nucleophilic displacement at C4 to generate disubstituted derivatives.
  • Heterocyclic Moieties: Pyrrolidine vs. Piperidine derivatives (e.g., 4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidine) may exhibit longer metabolic half-lives due to increased lipophilicity.

Physicochemical and Pharmacological Properties

  • Lipophilicity: The trifluoromethyl group in 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine increases logP, favoring blood-brain barrier penetration.
  • Bioactivity: Pyrazolo[3,4-d]pyrimidines (e.g., 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrate antiproliferative activity against cancer cells, attributed to kinase inhibition. Piperazine derivatives are often explored for serotonin receptor modulation.

Biological Activity

4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C9H12ClN3
  • Molecular Weight : 199.66 g/mol
  • CAS Number : 1249335-72-5

The compound features a pyrimidine ring substituted with a chlorine atom and a 3-methylpyrrolidine moiety, which influences its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity and viability.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. It shows significant inhibitory effects on cancer cell lines, suggesting potential as a therapeutic agent in oncology. For instance, in cellular assays, it has been shown to induce apoptosis in malignant cells and inhibit proliferation through various signaling pathways .

The compound's mechanism of action is multifaceted:

  • Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.
  • Cell Cycle Arrest : It can induce cell cycle arrest at the G1 phase, preventing further cell division and proliferation.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Investigated its role as a selective inhibitor of kinases involved in oncogenic signaling pathways.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest that the compound has favorable oral bioavailability and moderate metabolic stability. Toxicity assessments indicate that it has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development .

Q & A

Basic: What are the established synthetic routes for 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core with 3-methylpyrrolidine. Key steps include:

  • Chloropyrimidine precursor preparation : Halogenation at the 4-position using POCl₃ or PCl₅ under reflux conditions .
  • Nucleophilic substitution : Reacting the chlorinated intermediate with 3-methylpyrrolidine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
    Optimization : Adjusting stoichiometry (1:1.2 molar ratio of chloropyrimidine to amine) and using catalytic bases (e.g., K₂CO₃) enhances substitution efficiency .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. Key signals include:
    • Pyrimidine C-4 chlorine deshields adjacent carbons (δ ~160 ppm in ¹³C NMR).
    • 3-Methylpyrrolidine protons appear as multiplet clusters (δ 1.2–2.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 238.08) .
  • X-ray Crystallography : Resolves bond angles and torsion angles (e.g., C–N–C in pyrrolidine at ~112°), confirming stereochemistry .

Advanced: How can researchers investigate the compound’s inhibitory effects on kinase targets like Src/Abl?

Methodological Answer:

  • Kinase Assays : Use recombinant Src/Abl kinases in in vitro ADP-Glo™ assays. Pre-incubate the compound (1–100 µM) with kinase and ATP/substrate (e.g., poly-Glu-Tyr). Measure IC₅₀ via luminescence .
  • Cellular Validation : Test in cancer cell lines (e.g., K562 leukemia) using Western blotting for phospho-Src (Tyr416) suppression. Combine with MTT assays to correlate inhibition with cytotoxicity .
  • Structural Insights : Perform docking studies using PyMOL or AutoDock, aligning the pyrimidine core with ATP-binding pockets. Key interactions include H-bonds with hinge-region residues (e.g., Met318 in Abl) .

Advanced: How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer conditions (e.g., Mg²⁺/Mn²⁺ ratios) and ATP concentrations (e.g., 10 µM) to minimize variability .
  • Meta-Analysis : Compare datasets using tools like Prism. For example, discrepancies in IC₅₀ for Src inhibition may arise from differential isoform expression (e.g., Src vs. c-Src) .
  • Orthogonal Validation : Confirm activity with SPR (surface plasmon resonance) to measure binding kinetics (kon, koff) independent of enzymatic activity .

Advanced: What strategies are effective for studying the compound’s reactivity in aqueous environments or under oxidative stress?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm. The 4-chloro group is prone to hydrolysis, forming 6-(3-methylpyrrolidin-1-yl)pyrimidin-4-ol as a major byproduct .
  • Oxidative Stability : Expose to H₂O₂ (1 mM) or cytochrome P450 mimics (e.g., Fe-porphyrin). LC-MS identifies oxidation products (e.g., N-oxide derivatives) .
  • Computational Modeling : Use Gaussian09 to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic attack .

Advanced: How can the compound’s pharmacokinetic properties (e.g., logP, solubility) be optimized for in vivo studies?

Methodological Answer:

  • logP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the pyrrolidine ring while retaining the chloro-pyrimidine pharmacophore. LogP can be measured via shake-flask (octanol/water) .
  • Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-based micelles. Dynamic light scattering (DLS) confirms nanoparticle size (<200 nm) .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and UPLC-QTOF-MS to identify Phase I/II metabolites (e.g., glucuronidation at pyrrolidine nitrogen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.